![molecular formula C9H8BrF2N B2454057 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine CAS No. 2344679-84-9](/img/structure/B2454057.png)
4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine
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Description
4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine, also known as BDF, is a chemical compound that has been widely studied for its potential as a therapeutic agent. BDF belongs to the class of indene derivatives and has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Scientific Research Applications
Organic Synthesis and Precursor Chemistry
- 4-Bromo-2,2-difluoro-1,3-benzodioxole serves as a valuable precursor in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. Its unique fluorinated and brominated features make it an attractive building block for designing novel compounds .
Pharmaceutical Intermediates
- In the pharmaceutical industry, this compound plays a crucial role as an intermediate. It participates in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates. Researchers explore its potential for developing new therapeutic agents .
Biological and Pharmacological Studies
- Although specific studies on this compound are limited, its structural features suggest potential interactions with biological targets. Researchers may explore its binding affinity to receptors, enzymes, or proteins, aiming to uncover novel pharmacological activities .
properties
IUPAC Name |
4-bromo-2,2-difluoro-1,3-dihydroinden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8H,4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALLDCNBFLFZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(C1(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine |
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